N-2-Naphthylsalicylamide
Description
N-2-Naphthylsalicylamide is an aromatic amide derivative synthesized by conjugating salicylic acid with 2-naphthylamine.
Properties
CAS No. |
5395-85-7 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-hydroxy-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C17H13NO2/c19-16-8-4-3-7-15(16)17(20)18-14-10-9-12-5-1-2-6-13(12)11-14/h1-11,19H,(H,18,20) |
InChI Key |
KFLNUTIUYWTQNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3O |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparison
*Note: Data for this compound is inferred; specific references are unavailable in the provided evidence.
Physicochemical Properties
Research Findings and Key Distinctions
- Reactivity: this compound’s phenolic -OH group enables hydrogen bonding and coordination chemistry, unlike non-hydroxylated analogs like N-Phenyl-2-naphthylamine .
- Synthetic Utility : 3-Chloro-N-phenyl-phthalimide’s chloro substituent facilitates nucleophilic substitution in polymer synthesis, a feature absent in salicylamide derivatives .
- Toxicity Mitigation: Conversion of 2-naphthylamine to its amide derivative (this compound) may reduce direct carcinogenicity, aligning with trends in prodrug design .
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